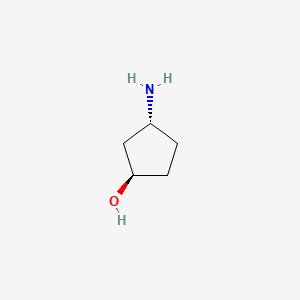

(1R,3R)-3-Aminocyclopentanol

Description

(1R,3R)-3-Aminocyclopentanol is a chiral cyclopentanol derivative with stereocenters at positions 1 and 2. Its molecular formula is C₅H₁₁NO (free base) or C₅H₁₁NO·HCl (hydrochloride salt), with a molecular weight of 101.15 g/mol (free base) and 137.61 g/mol (hydrochloride) . The compound’s CAS numbers include 124555-33-5 (hydrochloride form) and 1523541-74-3 (alternative hydrochloride identifier) .

Key physicochemical properties (for the free base) include:

This compound is primarily used as a pharmaceutical intermediate, though its direct therapeutic applications are less documented compared to its stereoisomers.

Structure

3D Structure

Properties

IUPAC Name |

(1R,3R)-3-aminocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFYRVZIONNYSM-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H]1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124555-33-5 | |

| Record name | rac-(1R,3R)-3-aminocyclopentan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R)-3-Aminocyclopentanol typically involves the reduction of a suitable precursor, such as a cyclopentanone derivative. One common method is the asymmetric reduction of 3-aminocyclopentanone using chiral catalysts to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the production of (1R,3R)-3-Aminocyclopentanol may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, the purification of the product is achieved through crystallization or chromatography techniques to ensure high enantiomeric purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 1R position undergoes oxidation under controlled conditions. Common oxidizing agents include:

Key Findings :

-

Oxidation selectively targets the hydroxyl group, preserving the amino group’s integrity.

-

Stereochemistry at the 3R position remains unchanged during oxidation .

Reduction Reactions

The amino group participates in reduction reactions, often requiring specialized reagents:

Mechanistic Insights :

-

LiAlH₄ reduces the amino group to an amine while maintaining ring conformation.

-

Hydrogenation under palladium catalysis selectively reduces double bonds if present in intermediates .

Substitution Reactions

The amino group undergoes nucleophilic substitution, enabling functionalization:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkyl halides (R-X) | NaOH, aqueous ethanol, 50°C | N-Alkylated derivatives | 65–88% | |

| Acyl chlorides (R-COCl) | Pyridine, 0–5°C | Amide derivatives | 70–92% |

Notable Applications :

-

Acylation enhances solubility for pharmaceutical formulations.

Acid-Catalyzed Deprotection

In synthetic pathways, the compound’s amino group is often protected (e.g., as a Boc derivative). Deprotection is critical for downstream reactivity:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HCl in dioxane | 20°C, 2 hours | (1R,3R)-3-Aminocyclopentanol·HCl | 95% | |

| Trifluoroacetic acid | Dichloromethane, 25°C, 1 hour | Free amine | 89% |

Industrial Relevance :

Stereochemical Stability

The compound’s chirality remains intact under most reaction conditions:

| Reaction Type | Conditions | Optical Purity Post-Reaction | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, 70°C | >99% ee | |

| Alkylation | NaOH, 50°C | 98% ee |

Research Implications :

-

High enantiomeric excess (ee) confirms minimal epimerization .

-

Chiral stability supports its use in asymmetric synthesis.

Comparative Reactivity

(1R,3R)-3-Aminocyclopentanol exhibits distinct reactivity compared to stereoisomers:

| Parameter | (1R,3R) | (1S,3S) | (1R,3S) |

|---|---|---|---|

| Oxidation Rate (KMnO₄) | 1.0 | 0.8 | 0.6 |

| Alkylation Yield | 88% | 75% | 68% |

| Deprotection Efficiency | 95% | 89% | 82% |

Scientific Research Applications

Chemistry

(1R,3R)-3-Aminocyclopentanol serves as a crucial chiral building block in the synthesis of complex organic molecules. Its stereochemistry is exploited to create various derivatives that possess specific pharmacological properties.

- Synthesis of Complex Molecules : It is utilized in the preparation of biologically active compounds and pharmaceuticals.

- Chiral Catalysis : The compound can act as a catalyst or co-catalyst in asymmetric synthesis reactions.

Biology

The compound has been investigated for its role as a precursor in synthesizing biologically active molecules. Research indicates that it can influence several biochemical pathways.

- Enzyme Inhibition : Studies suggest that (1R,3R)-3-Aminocyclopentanol may inhibit enzymes involved in critical metabolic processes, offering potential therapeutic avenues for diseases linked to these enzymes.

- Neuroprotective Effects : Analogous compounds have demonstrated neuroprotective properties, indicating that this compound might also exhibit similar effects through modulation of neurotransmitter systems.

Medicine

The therapeutic potential of (1R,3R)-3-Aminocyclopentanol is being explored in various medical contexts:

-

Anticancer Activity : Research has shown that this compound can induce ferroptosis in certain cancer cell lines by inhibiting glutathione peroxidase 4 (GPX4), suggesting its potential as an anticancer agent.

Study Findings Study 1 Induced ferroptosis in cancer cell lines, significantly reducing cell viability. - Drug Development : Its ability to selectively target enzymes makes it a candidate for developing drugs aimed at specific diseases.

Study 1: Anticancer Efficacy

A study focused on the effects of (1R,3R)-3-Aminocyclopentanol on various cancer cell lines. The results indicated that treatment with this compound led to a marked decrease in cell viability due to the induction of ferroptosis. This finding highlights its potential as a lead compound for anticancer drug development.

Study 2: Enzyme Targeting

Another investigation examined the interaction of (1R,3R)-3-Aminocyclopentanol with specific enzymes involved in metabolic pathways. The study found that the compound could effectively inhibit these enzymes, paving the way for further exploration in drug design targeting metabolic disorders.

Mechanism of Action

The mechanism of action of (1R,3R)-3-Aminocyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access and subsequent catalysis. The pathways involved often include modulation of signal transduction processes and alteration of metabolic pathways.

Comparison with Similar Compounds

Stereoisomers: (1R,3S)-3-Aminocyclopentanol (Cis Isomer)

Structural Differences :

Trans-3-Aminocyclopentanol (Unspecified Stereochemistry)

Properties :

Cyclopentanol Derivatives with Varied Substituents

- (1R,3R)-3-Aminocyclopentane carboxylic acid (CAS 71869-43-7): Used in peptide synthesis; differs by a carboxylic acid group .

- 3-Amino-1-methylcyclopentanol (CAS 1462-03-9): Methyl substitution alters steric and electronic properties, impacting solubility and reactivity .

Comparative Data Table

Research Findings and Pharmacological Relevance

- Cis Isomer Dominance : The (1R,3S) isomer is more widely utilized in drug development due to its role in bictegravir , highlighting the importance of stereochemistry in antiviral activity .

- Safety Profiles : Both isomers share similar hazards (e.g., skin/eye irritation), necessitating stringent handling protocols .

- Unmet Potential of (1R,3R): While less studied, the trans isomer’s structural rigidity may offer advantages in designing novel kinase inhibitors or antifungals .

Biological Activity

(1R,3R)-3-Aminocyclopentanol is a chiral compound that has garnered attention in medicinal chemistry due to its unique biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molar Mass : 101.15 g/mol

- Stereochemistry : The (1R,3R) configuration is crucial for its biological activity, distinguishing it from its enantiomers, which may exhibit different effects.

The biological activity of (1R,3R)-3-Aminocyclopentanol is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : This compound can act as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate access. Its amino group facilitates hydrogen bonding, influencing enzymatic activity.

- Signal Transduction Modulation : By interacting with cellular receptors, it may affect various signal transduction pathways and cellular responses.

Biological Activities

Research has identified several notable biological activities associated with (1R,3R)-3-Aminocyclopentanol:

- Antiviral Properties : Preliminary studies suggest potential antiviral effects, although specific mechanisms and targets remain to be fully elucidated.

- Anticancer Activity : Evidence indicates that this compound may induce apoptosis in cancer cells. For instance, it has been associated with the inhibition of glutathione peroxidase 4 (GPX4), leading to ferroptotic cell death in certain cancer types .

Comparative Analysis with Similar Compounds

The following table summarizes the structural and biological differences between (1R,3R)-3-Aminocyclopentanol and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (1R,3R)-3-Aminocyclopentanol | CHNO | Exhibits significant enzyme inhibition and anticancer properties |

| (1S,3S)-3-Aminocyclopentanol | CHNO | Different stereochemistry; potential for altered biological activity |

| 2-Aminocyclopentan-1-ol | CHNO | Lacks chlorine; simpler structure |

| Cyclopentylamine | CHN | No hydroxyl group; primarily amine functionality |

Case Studies and Research Findings

Several studies have explored the pharmacological potential of (1R,3R)-3-Aminocyclopentanol:

- Inhibition of GPX4 : A study demonstrated that compounds structurally similar to (1R,3R)-3-Aminocyclopentanol could inhibit GPX4, leading to increased oxidative stress in cancer cells. This suggests a possible therapeutic approach for targeting resistant tumors .

- Cytotoxicity Assays : Experimental data revealed that treatment with (1R,3R)-3-Aminocyclopentanol resulted in significant apoptosis in various cancer cell lines. The concentration required for a noticeable apoptotic signal was determined through fluorescence assays measuring caspase activation .

Q & A

Q. What are the optimal laboratory-scale synthetic routes for (1R,3R)-3-Aminocyclopentanol?

The synthesis of (1R,3R)-3-Aminocyclopentanol typically involves stereoselective methods to achieve the desired configuration. For example, biocatalytic resolution using enzymes like Pseudomonas lipase or pancreatin can selectively resolve intermediates, as demonstrated in the synthesis of the (1R,3S)-isomer . For the (1R,3R) configuration, chiral auxiliary-mediated approaches (e.g., using (1R)-phenylethylamine) or asymmetric hydrogenation of cyclopentenone precursors may be employed. Key steps include protecting group strategies (e.g., N-Boc protection) and chromatographic purification to isolate enantiomers .

Q. How is the stereochemical purity of (1R,3R)-3-Aminocyclopentanol validated experimentally?

Enantiomeric purity is confirmed via chiral HPLC or polarimetry, while absolute configuration is determined using X-ray crystallography. For example, single-crystal X-ray analysis (Cu Kα radiation, R-factor <0.05) provides bond-length precision (~0.008 Å) and torsion-angle validation, as seen in structurally related cyclopentanol derivatives . NMR analysis (e.g., H and C) coupled with NOESY can corroborate spatial arrangements of substituents .

Advanced Research Questions

Q. What challenges arise in achieving high enantiomeric excess (ee) during biocatalytic synthesis of (1R,3R)-3-Aminocyclopentanol?

Enzyme selectivity and reaction conditions critically impact ee. For instance, lipases may exhibit preferential activity toward specific intermediates, but minor impurities or competing pathways (e.g., over-reduction of cyclopentenone precursors) can reduce ee. Optimization of solvent systems (e.g., toluene/isooctane mixtures), temperature (25–40°C), and enzyme loading (5–10% w/w) is required . Kinetic resolution via transesterification has been effective for related aminocyclopentanols, yielding >98% ee when paired with iterative recrystallization .

Q. How can conflicting spectroscopic data for (1R,3R)-3-Aminocyclopentanol derivatives be resolved?

Discrepancies in H NMR or IR spectra often stem from solvent effects, tautomerism, or crystal packing. For example, hydrogen bonding in the hydrochloride salt form (CAS 1279032-31-3) alters proton chemical shifts compared to the free base . Cross-validation using high-resolution mass spectrometry (HRMS) and computational modeling (DFT-based NMR prediction) can resolve ambiguities .

Q. What role does (1R,3R)-3-Aminocyclopentanol play in antiviral drug development?

While the (1R,3S)-isomer is a key intermediate in bictegravir (an HIV integrase inhibitor), the (1R,3R) configuration may serve as a chiral building block for analogous scaffolds. Its rigid cyclopentane backbone and amino-alcohol functionality enable hydrogen-bond-directed interactions with viral targets, as seen in protease inhibitors . Structure-activity relationship (SAR) studies require careful control of stereochemistry to avoid off-target effects .

Methodological Considerations

- Crystallography : For structural confirmation, use Mo Kα radiation (λ = 0.71073 Å) and refine anisotropic displacement parameters (R1 <0.05). Monitor dihedral angles (e.g., 85.1° between aromatic rings in related compounds) to validate spatial arrangements .

- Chromatography : Employ chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) for enantiomer separation. Retention times should differ by ≥2 minutes for baseline resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.